molecular formula C10H12ClIO B8244549 1-Butoxy-4-chloro-2-iodobenzene

1-Butoxy-4-chloro-2-iodobenzene

Cat. No.: B8244549
M. Wt: 310.56 g/mol
InChI Key: DVCGZYHFYUKIGG-UHFFFAOYSA-N
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Description

1-Butoxy-4-chloro-2-iodobenzene (C₁₀H₁₂ClIO) is a halogenated aromatic compound featuring a butoxy (-OC₄H₉), chloro (-Cl), and iodo (-I) substituent on a benzene ring. The compound’s molecular weight is 298.56 g/mol. Its structural complexity and electron-rich aromatic system make it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings) for pharmaceuticals, agrochemicals, and advanced materials. The butoxy group enhances lipophilicity, which can influence solubility and bioavailability in drug development .

Properties

IUPAC Name

1-butoxy-4-chloro-2-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClIO/c1-2-3-6-13-10-5-4-8(11)7-9(10)12/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCGZYHFYUKIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

A comparative analysis of 1-Butoxy-4-chloro-2-iodobenzene with similar compounds is provided below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Applications
This compound C₁₀H₁₂ClIO 298.56 -Cl, -I, -OC₄H₉ Not explicitly provided Drug intermediates, materials science
1-Butoxy-4-iodobenzene C₁₀H₁₃IO 276.11 -I, -OC₄H₉ 96693-04-8 Research applications (limited to iodine reactivity)
2-Bromo-1-chloro-4-iodobenzene C₆H₃BrClI 297.35 -Br, -Cl, -I Not provided Cross-coupling reactions, ligand synthesis
1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene C₁₆H₁₆ClIO 378.66 -Cl, -I, -(4-ethoxybenzyl) 1458003-29-6* Pharmaceutical building blocks, agrochemicals
2-Chloro-4-cyclopropyl-1-iodobenzene C₉H₈ClI 278.52 -Cl, -I, -cyclopropyl 2225141-53-5 Exploration in cyclopropane-containing drug scaffolds
2-Chloro-4-(chloromethyl)-1-iodobenzene C₇H₅Cl₂I 286.93 -Cl, -I, -CH₂Cl 1261449-95-9 Functional material precursors, polymer synthesis

*CAS number inferred from structurally related compound in .

Key Observations:
  • Substituent Effects : The butoxy group in this compound increases steric bulk and lipophilicity compared to analogues with smaller substituents (e.g., ethoxy or cyclopropyl). This may enhance membrane permeability in drug candidates but reduce solubility in polar solvents .
  • Halogen Diversity : Compounds like 2-Bromo-1-chloro-4-iodobenzene replace butoxy with bromine, altering electronic properties. Bromine’s lower electronegativity compared to chlorine/iodine may shift reactivity in aromatic substitution reactions .
  • Molecular Weight : The ethoxybenzyl derivative (C₁₆H₁₆ClIO) has the highest molecular weight (378.66 g/mol), likely influencing its crystallization behavior and thermal stability .

Commercial Availability and Purity

  • 1-Butoxy-4-iodobenzene is available at 97% purity in research quantities (250 mg–5 g) .
  • 2-Bromo-1-chloro-4-iodobenzene is offered in milligram-to-kilogram scales, emphasizing its utility in both academic and industrial settings .
  • The ethoxybenzyl derivative is marketed by suppliers like CymitQuimica and Ningbo Inno Pharmchem, reflecting its commercial demand .

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